4-Hydroxy-3-nitrobenzenesulfonamide
Overview
Description
4-Hydroxy-3-nitrobenzenesulfonamide is an organic compound with the molecular formula C6H6N2O5S and a molecular weight of 218.19 g/mol . It is a derivative of benzenesulfonamide, characterized by the presence of a hydroxyl group at the fourth position and a nitro group at the third position on the benzene ring. This compound is primarily used in research settings, particularly in the fields of chemistry and biology.
Mechanism of Action
Target of Action
The primary target of 4-Hydroxy-3-nitrobenzenesulfonamide is carbonic anhydrase . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Mode of Action
This compound acts as a competitive antagonist and structural analogue of p-aminobenzoic acid (PABA) in the synthesis of folic acid . Folic acid is essential for the further production of DNA in bacteria. By inhibiting this process, the compound prevents bacterial growth and proliferation .
Biochemical Pathways
The compound affects the folic acid synthesis pathway in bacteria . By acting as a competitive antagonist to PABA, it prevents the formation of folic acid, which is crucial for DNA synthesis. This leads to the inhibition of bacterial growth and proliferation .
Pharmacokinetics
The compound is a solid at room temperature and has a predicted melting point of 16121° C and a predicted boiling point of 4197° C at 760 mmHg . Its density is predicted to be 1.7 g/cm^3 . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.
Result of Action
The result of the action of this compound is the inhibition of bacterial growth and proliferation . By preventing the synthesis of folic acid, an essential component for DNA synthesis, the compound effectively halts the growth of bacteria .
Biochemical Analysis
Biochemical Properties
4-Hydroxy-3-nitrobenzenesulfonamide plays a significant role in biochemical reactions, particularly as an inhibitor of carbonic anhydrases . Carbonic anhydrases are enzymes that catalyze the reversible hydration of carbon dioxide. The interaction between this compound and carbonic anhydrases involves the binding of the sulfonamide group to the zinc ion in the enzyme’s active site, leading to inhibition of the enzyme’s activity . This interaction is crucial for studying the enzyme’s function and developing potential therapeutic agents targeting carbonic anhydrases.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by inhibiting carbonic anhydrases, which play a role in maintaining pH balance and ion transport within cells . The inhibition of these enzymes can lead to alterations in cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of carbonic anhydrase IX, which is overexpressed in many tumors, can affect tumor cell proliferation and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the inhibition of carbonic anhydrases. The sulfonamide group of the compound binds to the zinc ion in the enzyme’s active site, preventing the enzyme from catalyzing the hydration of carbon dioxide . This binding interaction is crucial for the compound’s inhibitory activity. Additionally, the nitro group of this compound may participate in hydrogen bonding and electrostatic interactions with amino acid residues in the enzyme’s active site, further stabilizing the inhibitor-enzyme complex .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions . Prolonged exposure to light and air may lead to degradation, affecting its inhibitory activity. Long-term effects on cellular function have been observed in in vitro studies, where continuous exposure to the compound can lead to sustained inhibition of carbonic anhydrases and subsequent alterations in cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits carbonic anhydrases without causing significant toxicity . At higher doses, toxic effects such as liver and kidney damage have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing the compound’s inhibitory activity.
Metabolic Pathways
This compound is involved in metabolic pathways related to its role as a carbonic anhydrase inhibitor. The compound interacts with enzymes such as carbonic anhydrase IX, which is involved in maintaining pH balance and ion transport in cells . The inhibition of this enzyme can affect metabolic flux and metabolite levels, leading to alterations in cellular metabolism. Additionally, the compound may undergo metabolic transformations, such as reduction of the nitro group, which can influence its inhibitory activity and overall metabolic profile .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes via passive diffusion or facilitated transport mechanisms . Once inside the cell, this compound can bind to proteins such as carbonic anhydrases, affecting its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is primarily determined by its interactions with carbonic anhydrases and other biomolecules. The compound can be found in various cellular compartments, including the cytoplasm and mitochondria, where carbonic anhydrases are localized . The presence of targeting signals or post-translational modifications may also influence the compound’s localization to specific organelles, affecting its activity and function within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-nitrobenzenesulfonamide typically involves the nitration of 4-hydroxybenzenesulfonamide. The process can be summarized as follows:
Nitration Reaction: 4-Hydroxybenzenesulfonamide is treated with a nitrating agent, such as a mixture of concentrated sulfuric acid and nitric acid, to introduce the nitro group at the third position of the benzene ring.
Reaction Conditions: The reaction is usually carried out at a controlled temperature to prevent over-nitration and to ensure the selective formation of the desired product. The reaction mixture is then neutralized, and the product is isolated through filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale nitration and sulfonation reactions can be applied. These methods typically involve the use of continuous flow reactors to ensure efficient mixing and temperature control, thereby optimizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-3-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium.
Substitution: Nucleophiles such as halides or amines in the presence of a base or acid catalyst.
Major Products Formed
Reduction: 4-Amino-3-nitrobenzenesulfonamide.
Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.
Scientific Research Applications
4-Hydroxy-3-nitrobenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting specific enzymes or pathways involved in disease processes.
Industry: It is used in the development of new materials and as an intermediate in the production of dyes and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzenesulfonamide: Lacks the nitro group, making it less reactive in certain chemical reactions.
3-Nitrobenzenesulfonamide: Lacks the hydroxyl group, affecting its solubility and reactivity.
4-Amino-3-nitrobenzenesulfonamide:
Uniqueness
4-Hydroxy-3-nitrobenzenesulfonamide is unique due to the presence of both hydroxyl and nitro groups on the benzene ring, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its potential as a versatile research tool.
Properties
IUPAC Name |
4-hydroxy-3-nitrobenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O5S/c7-14(12,13)4-1-2-6(9)5(3-4)8(10)11/h1-3,9H,(H2,7,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXSOYEBKXCZKDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8067028 | |
Record name | Benzenesulfonamide, 4-hydroxy-3-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8067028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24855-58-1 | |
Record name | 4-Hydroxy-3-nitrobenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24855-58-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenesulfonamide, 4-hydroxy-3-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024855581 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenesulfonamide, 4-hydroxy-3-nitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenesulfonamide, 4-hydroxy-3-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8067028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-hydroxy-3-nitrobenzenesulphonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.257 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 4-hydroxy-3-nitrobenzenesulfonamide synthesized and what makes it relevant for studying carbonic anhydrases?
A1: While the provided abstracts don't detail the complete synthesis of this compound, one study describes a crucial step. [] This step involves the reduction of N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide (itself synthesized from dibutylsulfamoyl chloride and 2-nitrophenol) to yield the target compound. This compound is particularly interesting due to its potential as a "reporter group labeled inhibitor" for carbonic anhydrases. [] This means it can bind to these enzymes and provide insights into their activity and function.
Q2: What are the solubility characteristics of this compound, and how do they relate to its potential applications?
A2: Although the provided research doesn't explicitly describe the solubility of this compound, a closely related derivative, where the sulfonamide group is modified with dibutyl groups, displays good solubility in organic solvents like methanol, chloroform, and acetone. [] This suggests that modifications to the sulfonamide group can influence solubility. Understanding the solubility of this compound in both aqueous and organic media is crucial for its potential applications, particularly for its use in biological studies or as a building block for other molecules.
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